molecular formula C20H41NO2 B147091 2-(Dimethylamino)octadec-4-ene-1,3-diol CAS No. 132031-17-5

2-(Dimethylamino)octadec-4-ene-1,3-diol

Cat. No.: B147091
CAS No.: 132031-17-5
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)octadec-4-ene-1,3-diol, more commonly known in research circles as N,N-Dimethylsphingosine (DMS), is a significant sphingoid base and a potent, competitive inhibitor of sphingosine kinase . This mechanism of action is critical for cellular signaling studies, as DMS effectively modulates the levels of key lipid mediators by blocking the conversion of sphingosine to sphingosine-1-phosphate (S1P), thereby increasing the concentration of ceramide . The alteration of this sphingolipid metabolic pathway makes DMS a valuable tool for investigating cell proliferation, apoptosis, and inflammatory processes. Research has demonstrated its relevance in neurobiology, with studies indicating that endogenous DMS is upregulated in the dorsal horn of rats with neuropathic pain and that its administration can induce mechanical hypersensitivity . With the molecular formula C20H41NO2 and a molar mass of 327.553 g·mol⁻¹, this 1,2-aminoalcohol compound provides researchers with a powerful chemical probe to dissect the complex roles of sphingolipids in health and disease . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(dimethylamino)octadec-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274423
Record name IN1356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132031-17-5
Record name IN1356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Methodologies and Strategies for 2 Dimethylamino Octadec 4 Ene 1,3 Diol

Stereoselective Synthetic Routes to Complex Aminodiols

The synthesis of complex aminodiols like 2-(Dimethylamino)octadec-4-ene-1,3-diol necessitates highly controlled stereoselective methods to establish the defined stereochemistry of the vicinal amino and hydroxyl groups. A significant challenge in these syntheses is the creation of multiple stereogenic centers with the correct relative and absolute configurations.

One of the most powerful strategies for constructing such frameworks is the asymmetric aldol (B89426) reaction. nih.gov For instance, the synthesis of fluorinated analogues of D-erythro-sphingosine, which share the aminodiol core, has utilized an asymmetric aldol reaction between a long-chain α-fluoro-α,β-unsaturated aldehyde and an enantiopure N-protected iminoglycinate as a key step. nih.govbeilstein-journals.org This approach allows for the direct installation of the required stereocenters. Subsequent deprotection and reduction steps then yield the target aminodiol backbone. nih.gov

Biocatalysis offers a compelling alternative to traditional chemical synthesis, providing excellent stereoselectivity under mild conditions. nih.gov Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. nih.govnih.gov A retrosynthetic analysis suggests that a multi-enzyme, one-pot synthesis could generate complex aminodiols by first using an aldolase (B8822740) to create a dihydroxy ketone, followed by an IRED-catalyzed reductive amination. nih.gov This approach, while elegant, must overcome challenges such as substrate competition between the different enzymes. nih.gov

Another established approach involves starting from the chiral pool, utilizing readily available enantiopure precursors like amino acids. diva-portal.org Synthetic routes have been developed that transform amino acids into vicinal amino alcohols, though this can sometimes be limiting depending on the desired target structure. diva-portal.org A more direct method is the Sharpless asymmetric aminohydroxylation of alkenes, which can concurrently form a new carbon-carbon bond and establish one or two of the vicinal stereogenic centers in a single step. diva-portal.org

Synthetic StrategyKey ReactionAdvantagesKey Challenges
Asymmetric Aldol Reaction Aldol addition of an enolate to a chiral aldehyde or using a chiral auxiliary.High diastereoselectivity and enantioselectivity. nih.govRequires carefully chosen chiral precursors or catalysts.
Biocatalysis Enzymatic (e.g., IRED) reductive amination of a dihydroxy ketone.Excellent stereoselectivity, mild reaction conditions. nih.govPotential for substrate cross-reactivity in multi-enzyme systems. nih.gov
Chiral Pool Synthesis Derivatization of natural amino acids.Access to enantiopure starting materials. diva-portal.orgCan be limited in the scope of accessible targets. diva-portal.org
Asymmetric Aminohydroxylation Sharpless aminohydroxylation of an alkene.Direct formation of the amino alcohol functionality. diva-portal.orgRegioselectivity issues can arise. diva-portal.org

General Synthetic Methodologies for Long-Chain Aminoalcohols and Aminodiols

The construction of long-chain aminoalcohols and aminodiols often relies on robust and flexible synthetic strategies that can accommodate lengthy aliphatic chains. One prominent method involves the Wittig olefination. mdpi.com This strategy can be employed to synthesize chiral long-chain diamines and tetramines starting from natural α-amino acids. mdpi.com The key steps involve the oxidation of an N-protected 2-amino alcohol to the corresponding α-amino aldehyde, followed by a Wittig reaction with an appropriate alkylidene triphenylphosphorane to build the long carbon chain. mdpi.com This method is advantageous due to its flexibility in varying the chain length based on the chosen ylide. mdpi.com

Reductive amination is another cornerstone in the synthesis of these compounds. nih.gov This can be achieved through various procedures, including the use of sodium triacetoxyborohydride (B8407120) with an aldehyde and an amine in the presence of acetic acid. nih.gov Biocatalytic reductive amination, using enzymes like amine dehydrogenases, has been successfully applied to the synthesis of chiral amino alcohols from α-hydroxy ketones, offering a green and highly selective alternative to chemical methods. nih.govresearchgate.net

The ring-opening of activated small rings, such as epoxides and aziridines, provides a direct route to 1,2-amino alcohols. organic-chemistry.org N-tosyl aziridines, for example, can be opened chemoselectively with various nucleophiles. organic-chemistry.org This method is effective for installing the vicinal amino and hydroxyl groups simultaneously.

MethodologyStarting MaterialsKey TransformationResulting Structure
Wittig Olefination N-protected α-amino aldehydes and alkylidene triphenylphosphoranes. mdpi.comC=C bond formation. mdpi.comUnsaturated long-chain amino alcohol precursor. mdpi.com
Chemical Reductive Amination Aldehydes/ketones and amines with a reducing agent (e.g., NaBH(OAc)₃). nih.govC-N bond formation via an imine intermediate. nih.govSaturated amino alcohol.
Biocatalytic Reductive Amination α-hydroxy ketones and an amine source with an enzyme (e.g., AmDH). nih.govAsymmetric C-N bond formation. nih.govChiral amino alcohol. nih.gov
Aziridine Ring-Opening N-activated aziridines and a nucleophile (e.g., water, aldehyde). organic-chemistry.orgNucleophilic attack on a ring carbon.1,2-amino alcohol derivative. organic-chemistry.org

N-Alkylation and Other Functionalization Approaches in Lipid Analog Synthesis

To complete the synthesis of this compound, the primary or secondary amine of the aminodiol backbone must be functionalized to install the dimethylamino group. N-alkylation is a fundamental transformation for this purpose.

Traditional N-alkylation methods often involve the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction, which can sometimes lead to over-alkylation. nih.govyoutube.com Reductive amination (or reductive N-alkylation) offers a more controlled approach, where an amine is reacted with an aldehyde (in this case, formaldehyde) in the presence of a reducing agent to yield the methylated amine. wikipedia.org

More advanced and sustainable methods for N-alkylation have been developed, such as the direct coupling of amines with alcohols. nih.govrsc.org This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde by a catalyst, which then reacts with the amine to form an imine. nih.gov The imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst, regenerating the catalyst and forming the N-alkylated product. nih.gov This method is highly atom-economical, producing water as the only byproduct. rsc.org Such catalytic systems, often based on ruthenium or iron, allow for the direct N-alkylation of unprotected amino acids with long-chain alcohols. nih.gov

N-Alkylation MethodReagentsMechanismAdvantages/Disadvantages
Nucleophilic Substitution Amine + Alkyl Halide (e.g., CH₃I)Sₙ2 reaction. youtube.comSimple; risk of over-alkylation to quaternary ammonium (B1175870) salts.
Reductive Amination Amine + Aldehyde (e.g., H₂CO) + Reducing AgentImine formation followed by reduction. wikipedia.orgGood control over the degree of alkylation.
"Borrowing Hydrogen" Catalysis Amine + Alcohol (e.g., CH₃OH) + Metal CatalystCatalytic oxidation-condensation-reduction cycle. nih.govHighly atom-economical, sustainable, produces only water as a byproduct. nih.govrsc.org

Considerations for Isomeric Purity and Diastereoselectivity in Synthesis

Achieving high isomeric purity and controlling diastereoselectivity are paramount in the synthesis of molecules with multiple stereocenters, such as this compound. The presence of undesired stereoisomers can significantly impact the biological activity and physical properties of the final compound.

Diastereoselectivity in a reaction is often governed by either substrate control, where the existing stereocenters in the molecule direct the approach of the incoming reagent, or reagent/catalyst control, where a chiral catalyst or reagent dictates the stereochemical outcome. For instance, in the synthesis of aminodiols via aldol additions to α-amino aldehydes, the stereochemical outcome can depend on the inherent stereochemistry of the aldehyde and the nature of the nitrogen substituent, which can influence chelation or follow the Felkin-Anh model. diva-portal.org

When multiple diastereoisomers are possible, as is the case with many coordination complexes used as catalysts or intermediates, reaction conditions must be carefully optimized. nih.gov Parameters such as solvent, temperature, and the order of reagent addition can be crucial for controlling the formation of thermodynamic versus kinetic products, thereby maximizing the yield of the desired diastereomer. nih.gov

The synthesis of chiral 1,3-diols often involves the asymmetric reduction of β-hydroxy ketones. nih.gov The choice of a chiral reducing agent, such as chiral oxazaborolidine reagents, is critical for achieving high enantiomeric and diastereomeric purity in the final diol product. nih.gov

Finally, after the synthesis is complete, rigorous analytical methods are required to determine the enantiomeric and diastereomeric purity of the product. Chiral high-performance liquid chromatography (HPLC) is a primary technique used for this purpose, allowing for the separation and quantification of different stereoisomers. nih.govnih.gov

FactorInfluence on PurityExample Strategy
Substrate Control Existing chiral centers direct the stereochemical outcome of subsequent reactions.Mukaiyama aldol additions to α-amino-β-silyloxy aldehydes, where the syn or anti nature of the aldehyde influences the product stereochemistry. diva-portal.org
Catalyst Control A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others.Asymmetric reduction of a ketone using a chiral oxazaborolidine reagent to produce a specific alcohol stereoisomer. nih.gov
Reaction Conditions Solvent, temperature, and addition order can influence the equilibrium between different diastereomeric products or transition states.Optimizing solvent ratios and temperature to favor the kinetic product in the formation of cobalt amino acid complexes. nih.gov
Purification Separation of desired isomer from undesired ones.Careful HPLC purification of synthetic ceramide analogues to isolate the pure compound for further studies. nih.gov

Mechanistic Studies of 2 Dimethylamino Octadec 4 Ene 1,3 Diol at the Molecular Level

Elucidation of Molecular Mechanisms of Action

One potential mechanism is the inhibition of enzymes involved in sphingolipid metabolism. For instance, sphingosine (B13886) kinase is a critical enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell survival and proliferation. nih.govnih.gov Conversely, ceramide, another sphingolipid, is often associated with pro-apoptotic signaling. By mimicking the structure of natural sphingolipids, 2-(Dimethylamino)octadec-4-ene-1,3-diol could potentially interact with and modulate the activity of enzymes like sphingosine kinase or ceramidase, thereby altering the cellular balance of these signaling lipids.

Furthermore, the aminodiol motif is a well-established pharmacophore in the design of protease inhibitors, notably HIV protease inhibitors. acs.orgnih.gov In these inhibitors, the hydroxyl groups of the aminodiol core mimic the transition state of peptide cleavage, allowing for high-affinity binding to the active site of the enzyme. This interaction effectively blocks the protease's ability to process viral polyproteins, thus halting viral maturation. While there is no direct evidence, the aminodiol structure of this compound suggests a potential for similar enzyme inhibitory activity, targeting proteases or other enzymes with analogous active site geometries. The activation of the first sphingosine-1-phosphate receptor (S1PR1) is another potential mechanism, which is known to promote permeability of the blood-brain barrier and other cellular protections. researchgate.net

Impact on Defined Biochemical Processes at a Molecular Scale

The potential modulation of sphingolipid metabolism by this compound suggests a significant impact on a variety of defined biochemical processes at the molecular level. The sphingolipid pathway is integral to the regulation of cell growth, differentiation, and apoptosis. nih.gov By influencing the levels of key signaling lipids like S1P and ceramide, this compound could theoretically shift the cellular balance towards either proliferation or programmed cell death.

For example, an inhibition of sphingosine kinase would lead to an accumulation of sphingosine and a decrease in S1P. Elevated sphingosine levels can inhibit protein kinase C, an important enzyme in signal transduction, while reduced S1P levels would diminish its pro-survival signaling. This combined effect could trigger the apoptotic cascade through the activation of caspases and other pro-apoptotic factors.

Conversely, if this compound were to inhibit ceramidase, it would lead to an accumulation of ceramide. Ceramide is a central molecule in the induction of apoptosis and cell cycle arrest. Its accumulation can activate stress-activated protein kinases and other signaling pathways that ultimately lead to the cessation of cell growth and the initiation of apoptosis. The intricate network of biochemical pathways involved in oil synthesis in seeds, which includes multiple subcellular organelles and extensive lipid trafficking, could also be influenced. nih.gov

Investigation of Structure-Function Relationships for Aminodiol Scaffolds

The investigation of structure-function relationships (SAR) is crucial for understanding how the chemical structure of a molecule determines its biological activity. For aminodiol scaffolds, extensive SAR studies have been conducted, particularly in the context of developing enzyme inhibitors. These studies provide a framework for predicting the potential biological activities of this compound and for designing analogs with improved potency or selectivity.

A key aspect of the aminodiol scaffold is the stereochemistry of the amino and hydroxyl groups. The relative orientation of these functional groups is often critical for proper binding to the target enzyme or receptor. Variations in stereochemistry can dramatically alter the biological activity of the compound.

Furthermore, modifications to the side chains attached to the aminodiol core can have a profound impact on activity. In the case of HIV protease inhibitors, for example, the side chains are designed to mimic the amino acid residues of the natural substrate, thereby enhancing binding affinity and specificity. acs.orgnih.gov The lipophilicity of these side chains is also a critical factor, as it influences both the potency and the cytotoxic effects of the compounds. acs.org

The following interactive data tables summarize findings from SAR studies on aminodiol-based HIV protease inhibitors, illustrating the impact of structural modifications on their activity.

Table 1: Impact of P1' Substituent Modification on Inhibitory Potency and Cytotoxicity of Aminodiol Analogs

CompoundP1' SubstituentEnzymatic IC50 (nM)Antiviral ED50 (nM)Cytotoxicity CC50 (µM)
1 Phenyl100858.5
2 p-Phenol10090>25
10l p-(CH2)2CO2Et110100>25
10m p-(CH2)3CO2Et120110>25
10n p-(CH2)4CO2Et130120>25
15c p-CH2-adamantyl9080>25

Data sourced from a study on aminodiol HIV protease inhibitors. acs.orgnih.gov

Table 2: Correlation Between Lipophilicity and Cytotoxicity in Aminodiol Inhibitors

Compound SeriesNumber of Analogs (n)Correlation Coefficient (r²)
P1'-Modified Aminodiols 200.856
All Aminodiol Classes 1740.703

This table illustrates the strong correlation observed between the lipophilicity (log k') and cytotoxicity (log CC50) for various series of aminodiol inhibitors. acs.org

Computational Modeling and Molecular Simulation Studies

Molecular Dynamics (MD) Simulations of Lipid-Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For a molecule like 2-(Dimethylamino)octadec-4-ene-1,3-diol, MD simulations are invaluable for understanding how it integrates into and interacts with cell membranes, which are a primary site of action for sphingolipid analogs. researchgate.net These simulations can model the complex environment of a lipid bilayer and predict the molecule's behavior within it. nih.govnih.govuci.edu

MD simulations can predict the precise location and orientation that this compound would adopt within a cell membrane. The simulation places the molecule, along with a model lipid bilayer (often composed of lipids like DPPC or DOPC) and water molecules, into a virtual box. nih.govnih.gov By calculating the forces between atoms and solving equations of motion, the simulation tracks the trajectory of each particle, revealing the most energetically favorable position for the analog.

For a sphingolipid-like molecule, it is expected that the hydrophobic octadecene tail would embed deep within the hydrophobic core of the bilayer, parallel to the acyl chains of the surrounding phospholipids. nih.gov The more polar 1,3-diol and dimethylamino headgroup would likely position themselves near the lipid-water interface, interacting with the polar head groups of other lipids and the surrounding water molecules. nih.gov The precise depth and orientation are critical for the molecule's function, influencing its interaction with membrane proteins and its effect on membrane properties like fluidity and curvature. mdpi.com

Table 1: Predicted Localization Parameters from a Hypothetical MD Simulation This table illustrates the type of data that would be generated from an MD simulation study. Specific values are hypothetical.

ParameterPredicted ValueSignificance
Average Depth of Dimethylamino Group from Bilayer Center2.0 ± 0.2 nmIndicates localization near the lipid-water interface.
Angle of Hydrocarbon Tail Relative to Bilayer Normal15 ± 5 degreesShows alignment with other lipid tails in the membrane core.
Number of Hydrogen Bonds with Water3.5 ± 1.0Quantifies the interaction of the polar headgroup with the aqueous environment.

Beyond static positioning, MD simulations reveal the dynamic behavior of this compound and its influence on the surrounding lipid molecules. researchgate.netrsc.org The simulation can track rotational and translational diffusion, showing how the molecule moves within the membrane leaflet. rsc.org It can also analyze the flexibility of the molecule's hydrocarbon tail and the conformational states of its polar headgroup. nih.gov

Furthermore, these simulations can measure the perturbation caused by the analog on the membrane structure itself. Key parameters such as the area per lipid, bilayer thickness, and lipid order parameters can be calculated and compared to a membrane without the analog. nih.govmdpi.com The introduction of a synthetic analog can induce local ordering or disordering of the surrounding lipids, which can have significant biological consequences, such as altering the formation of lipid rafts or modulating the activity of embedded proteins. mdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this method is primarily used to predict its binding affinity and mode of interaction with key enzymes in the sphingolipid metabolic pathway, such as ceramidases or sphingosine (B13886) kinases. nih.gov

The process involves generating a three-dimensional structure of the target protein (often from X-ray crystallography or homology modeling) and computationally "docking" the flexible structure of the analog into the protein's active site. nih.gov A scoring function then estimates the binding energy, with lower scores typically indicating a more favorable interaction. This allows for the identification of potential protein targets and the key amino acid residues involved in the binding, such as those forming hydrogen bonds or hydrophobic interactions with the analog.

Kinetic Modeling of Related Metabolic Networks (e.g., Sphingolipid Metabolism)

The sphingolipid pathway is a complex network of interconnected enzymatic reactions. acs.orgnih.gov Introducing a synthetic analog like this compound can perturb this network by inhibiting one or more enzymes. Kinetic modeling uses a system of mathematical equations to simulate the dynamic behavior of this network over time, predicting how metabolite concentrations change in response to such a perturbation. researchgate.netepfl.ch

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. mdpi.comugm.ac.idresearchgate.net For analogs of this compound, a QSAR study would involve synthesizing a library of related molecules with systematic modifications (e.g., altering the tail length, changing substituents on the amino group) and measuring their biological activity (e.g., enzyme inhibition, cytotoxicity).

Statistical methods are then used to build a mathematical model that links molecular descriptors (physicochemical properties like lipophilicity, size, and electronic properties) to the observed activity. nih.govmdpi.com A validated QSAR model can be highly predictive, allowing researchers to estimate the activity of new, unsynthesized analogs and to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. mdpi.commdpi.com

Future Research Directions and Emerging Paradigms in Synthetic Sphingolipid Analog Research

Integration of Multi-Omics Data (e.g., Lipidomics, Proteomics, Transcriptomics) for Systems-Level Understanding

A systems-level understanding of the biological impact of synthetic sphingolipid analogs like 2-(Dimethylamino)octadec-4-ene-1,3-diol requires a departure from single-endpoint analyses. The integration of multiple "omics" disciplines—lipidomics, proteomics, and transcriptomics—offers a powerful approach to comprehensively map the cellular perturbations induced by such compounds. nih.govscienceopen.comresearchgate.net This strategy allows researchers to move beyond isolated observations to build detailed models of metabolic and signaling networks.

Lipidomics: Provides a quantitative snapshot of the entire lipid profile within a cell or organism. When a synthetic analog is introduced, lipidomics can reveal alterations in the levels of endogenous sphingolipids (e.g., ceramides, sphingosine-1-phosphate) and other lipid classes, highlighting the specific metabolic pathways being modulated. unimi.itnih.gov Comprehensive analysis of all members of a critical subset of sphingolipids is crucial for understanding their role in a given biological context. nih.gov

Proteomics: Identifies and quantifies the complete set of proteins. This can uncover changes in the expression of enzymes involved in sphingolipid metabolism (e.g., ceramide synthases, sphingosine (B13886) kinases) and downstream effector proteins that are part of signaling cascades initiated by the analog.

Transcriptomics: Measures the expression levels of all genes. This can elucidate the primary genomic response to the synthetic analog, identifying transcription factors and signaling pathways that are activated or repressed, often preceding changes observed at the proteomic or lipidomic level. nih.govscienceopen.com

By correlating data across these platforms, researchers can construct a comprehensive picture of an analog's mechanism of action. For instance, an increase in a specific ceramide species (lipidomics) could be linked to the upregulation of a particular ceramide synthase enzyme (proteomics) and its corresponding mRNA transcript (transcriptomics). Such an integrated approach has been proposed for studying dysregulation of sphingolipid metabolism in conditions like Alzheimer's disease, providing a framework for evaluating therapeutic candidates. nih.govscienceopen.comresearchgate.net

Table 1: Multi-Omics Approaches in Sphingolipid Analog Research

Omics Discipline Key Data Generated Potential Insights for this compound
Lipidomics Quantitative profiles of all cellular lipids, including endogenous sphingolipids. Direct and indirect effects on sphingolipid metabolic pathways; identification of novel lipid metabolites.
Proteomics Global protein expression and post-translational modification analysis. Identification of protein targets; changes in the expression of metabolic enzymes and signaling proteins.

| Transcriptomics | Whole-genome mRNA expression levels. | Elucidation of gene regulatory networks affected by the compound; primary cellular response pathways. |

Development of Novel Synthetic Methodologies for Complex Lipid Analogs

The structural complexity and stereochemical challenges inherent in sphingolipids necessitate the continuous development of innovative synthetic methodologies. Creating analogs like this compound, as well as more intricate structures, requires efficient, high-yield, and stereoselective chemical strategies. mdpi.com

Future research in this area will likely focus on several key aspects:

Stereoselective Synthesis: The biological activity of sphingolipids is highly dependent on their stereochemistry. aist.go.jp Developing novel catalytic methods that precisely control the stereocenters at C2 (amino) and C3 (hydroxyl) of the sphingoid backbone is a primary objective. Techniques such as asymmetric aldol (B89426) reactions are key to achieving the desired stereoisomers. nih.gov

Modular and Convergent Approaches: Synthetic routes that allow for the late-stage introduction of diverse functional groups are highly desirable. This enables the rapid creation of a library of analogs with varied N-acyl chains, head groups, or modifications to the sphingoid backbone itself, facilitating structure-activity relationship (SAR) studies. nih.gov

"Click Chemistry" and Bioorthogonal Labeling: The incorporation of functional groups amenable to "click chemistry," such as alkynes or azides, into synthetic analogs is a powerful tool. frontiersin.org This allows for the attachment of fluorescent probes or affinity tags, enabling the visualization and tracking of the analog's distribution and interactions within living cells without perturbing its biological function. frontiersin.org

These advanced synthetic methods are not only crucial for producing novel research tools but also for the potential development of sphingolipid-based therapeutics. aist.go.jpnih.govgoogle.com

Exploration of Atypical and Non-Canonical Sphingoid Base Derivatives in Model Systems

While classical sphingolipids are derived from sphingosine or sphinganine, there is growing recognition of a diverse array of "atypical" or "non-canonical" sphingoid bases that play significant biological roles. mdpi.comnih.gov These molecules can differ in chain length, hydroxylation patterns, and the location of double bonds. mdpi.comnih.gov The compound this compound can be considered an atypical derivative due to the N,N-dimethylation of the C2 amino group, a modification not typical of endogenous mammalian sphingoid bases.

The study of such atypical derivatives in model systems is a critical frontier in sphingolipid research for several reasons:

Probing Enzyme and Receptor Specificity: Synthetic analogs with systematic modifications can be used to probe the structural requirements of enzymes and receptors within the sphingolipid network. For example, studying how N,N-dimethylation affects a compound's interaction with sphingosine kinases or ceramide synthases can provide valuable insights into the active sites of these proteins.

Metabolic Stability and Unique Activities: Modifications like N,N-dimethylation can alter the metabolic fate of a sphingoid base. Such analogs may be resistant to N-acylation, potentially leading to the accumulation of the free base and unique downstream signaling effects compared to their canonical counterparts. mdpi.com

Disease Biomarkers: The biosynthesis of certain atypical sphingolipids, such as 1-deoxysphingolipids, is elevated in pathological conditions like diabetes and hereditary sensory and autonomic neuropathy type 1 (HSAN1). mdpi.comresearchgate.net Studying synthetic versions of these and other atypical structures in cell and animal models is essential for understanding their cytotoxic mechanisms and their potential as disease biomarkers. mdpi.comresearchgate.netchemrxiv.org

The exploration of a wide diversity of naturally occurring and synthetic sphingoid base-like compounds continues to reveal novel bioactivities, including potential uses as anti-tumor or anti-fungal agents. semanticscholar.org

Table 2: Examples of Atypical/Non-Canonical Sphingoid Base Modifications

Modification Type Example Significance
Chain Length Variation d16:1 or d20:1 sphingoid bases Found in specific tissues like the myocardium and brain; abnormal levels can have deleterious consequences. nih.gov
Altered Hydroxylation 1-Deoxysphinganine Lacks the C1 hydroxyl group, preventing phosphorylation and catabolism; associated with neurotoxicity. nih.govresearchgate.net
Additional Hydroxylation Phytosphingosine (4-hydroxysphinganine) A tri-hydroxy sphingoid base important in skin barrier function. mdpi.com

| N-Alkylation | this compound | Synthetic modification that can alter metabolic stability and receptor interactions. |

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